3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- 3-Penten-1-yne, 4-methyl-3-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 61786-07-0
VCID: VC18429478
InChI: InChI=1S/C9H14/c1-6-9(7(2)3)8(4)5/h1,7H,2-5H3
SMILES:
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol

3-Penten-1-yne, 4-methyl-3-(1-methylethyl)-

CAS No.: 61786-07-0

Cat. No.: VC18429478

Molecular Formula: C9H14

Molecular Weight: 122.21 g/mol

* For research use only. Not for human or veterinary use.

3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- - 61786-07-0

Specification

CAS No. 61786-07-0
Molecular Formula C9H14
Molecular Weight 122.21 g/mol
IUPAC Name 4-methyl-3-propan-2-ylpent-3-en-1-yne
Standard InChI InChI=1S/C9H14/c1-6-9(7(2)3)8(4)5/h1,7H,2-5H3
Standard InChI Key KKGAIKSIOQULJJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=C(C)C)C#C

Introduction

Structural and Molecular Identity

Chemical Nomenclature and Formula

3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- is systematically named 4-methyl-3-(propan-2-yl)pent-3-en-1-yne under IUPAC guidelines. Its molecular formula, C₉H₁₄, reflects a branched hydrocarbon chain containing one triple bond (between C1 and C2) and one double bond (between C3 and C4). The methyl and isopropyl substituents at C3 and C4 introduce steric effects that influence both its physical properties and reactivity.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.61786-07-0
Molecular FormulaC₉H₁₄
Molecular Weight122.21 g/mol
IUPAC Name4-methyl-3-(propan-2-yl)pent-3-en-1-yne
Standard InChIInChI=1S/C9H14/c1-6-9(7(2)3)8(4)5/h1,7H,2-5H3
Standard InChIKeyKKGAIKSIOQULJJ-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves the catalytic coupling of propyne (HC≡C-CH₃) and isobutylene (CH₂=C(CH₃)₂). This reaction proceeds via a transition metal-catalyzed mechanism, likely employing palladium or nickel complexes to facilitate carbon-carbon bond formation. Key parameters include:

  • Temperature: 80–120°C

  • Pressure: 2–5 atm

  • Catalyst: Homogeneous Pd(PPh₃)₄ or heterogeneous Ni/SiO₂

The exothermic nature of the reaction necessitates precise temperature control to minimize side products such as oligomers or fully hydrogenated byproducts.

Table 2: Optimized Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature100°CMaximizes selectivity
Pressure3 atmBalances reaction rate
Catalyst Loading5 mol% PdReduces cost vs. efficacy
SolventTolueneEnhances catalyst stability

Industrial Production Challenges

Scaling this synthesis presents challenges due to the volatility of propyne and the tendency of isobutylene to polymerize under high pressures. Industrial protocols often employ continuous flow reactors to improve heat dissipation and reduce residence time, thereby suppressing undesired polymerization. Recent advances in microreactor technology have achieved pilot-scale yields of 68–72%, though further optimization is required for economic viability.

Chemical Reactivity and Functionalization

Alkyne-Specific Reactions

The terminal alkyne group (-C≡CH) undergoes characteristic transformations:

  • Hydrogenation: Selective hydrogenation using Lindlar catalyst (Pd/CaCO₃, quinoline) yields the corresponding cis-alkene, while Na/NH₃(l) reduces the triple bond to a trans-alkene.

  • Hydration: Acid-catalyzed hydration (HgSO₄, H₂SO₄) produces a methyl ketone derivative via Markovnikov addition.

  • Halogenation: Electrophilic addition of Br₂ at the triple bond proceeds via a cyclic bromonium intermediate, yielding 1,2-dibromo-4-methyl-3-(1-methylethyl)pent-3-ene.

Alkene-Specific Reactions

The trisubstituted double bond participates in:

  • Epoxidation: Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide with >90% stereoselectivity.

  • Diels-Alder Cycloaddition: Functions as a dienophile with electron-rich dienes (e.g., 1,3-butadiene), generating bicyclic adducts under thermal conditions.

Tandem Reactivity

The conjugation between the alkyne and alkene moieties enables unique tandem reactions. For example, ozonolysis of the double bond followed by alkyne hydration produces diketone derivatives in a one-pot sequence. Such reactivity is exploited in the synthesis of polyfunctionalized intermediates for pharmaceuticals.

Analytical Characterization

Spectroscopic Profiling

  • IR Spectroscopy: Strong absorption at ~2110 cm⁻¹ (C≡C stretch) and ~1660 cm⁻¹ (C=C stretch).

  • ¹H NMR: Distinct signals include:

    • δ 1.8–2.1 ppm (acetylenic proton, broad singlet)

    • δ 5.2–5.6 ppm (vinyl protons, multiplet)

    • δ 1.0–1.4 ppm (isopropyl methyl groups, doublet)

  • GC-MS: Molecular ion peak at m/z 122, with fragmentation patterns indicating loss of isopropyl (Δmlz 43) and methyl groups (Δmlz 15).

Applications in Research and Industry

Organic Synthesis Building Block

The compound serves as a precursor for:

  • Heterocyclic Compounds: Cyclopropanation via carbene insertion yields strained bicyclic structures.

  • Natural Product Analogues: Semi-synthesis of terpenoid derivatives exploiting its branched hydrocarbon skeleton.

Materials Science Innovations

Ongoing investigations explore its utility in:

  • Conductive Polymers: Copolymerization with thiophene derivatives enhances electron mobility.

  • Metal-Organic Frameworks (MOFs): Functionalization of node ligands to tune pore geometry and adsorption properties.

Future Research Directions

  • Catalyst Development: Designing earth-abundant catalysts to improve synthesis sustainability.

  • Biological Activity Screening: Evaluating antimicrobial and anticancer potential in in vitro models.

  • Advanced Material Integration: Optimizing enyne incorporation into photovoltaic devices and catalytic nanosystems.

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